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molecular formula C7H11NO4 B3192590 Dimethyl 3-aminopent-2-enedioate CAS No. 63547-62-6

Dimethyl 3-aminopent-2-enedioate

Cat. No. B3192590
M. Wt: 173.17 g/mol
InChI Key: CIDSYVVJNVVERM-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859011

Procedure details

To a stirred solution of dimethyl acetonedicarboxylate (44.1 ml, 0.3 mole) and p-toluene-sulfonic acid (0.19 g, 1 mmol) in benzene (50 ml) was bubbled NH3 gas for 30 min. The mixture was refluxed with azeotropic removal of water using Dean-Stark trap. The bubbling of NH3 gas and azeotropic removal of water was repeated three times to give a total 5 ml of water. The reaction mixture was diluted with benzene and filtered through celite. The filtrate was concentrated to give an amber oil, 50.75 g. An equal volume of ether was added to this oil and hexane added until cloudy, and stirred slowly overnight to afford a crystalline product. This crystalline was collected by filtration and washed once with 1/1 of ether/hexane to give 44.55 g (85.75%) of crystalline, mp 47°-50° C.
Quantity
44.1 mL
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=O)=[O:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH3:24].O>C1C=CC=CC=1.CCCCCC.CCOCC>[NH2:24][C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][C:3]([O:2][CH3:1])=[O:4]

Inputs

Step One
Name
Quantity
44.1 mL
Type
reactant
Smiles
COC(=O)CC(=O)CC(=O)OC
Name
Quantity
0.19 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred slowly overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bubbling of NH3 gas and azeotropic removal of water
CUSTOM
Type
CUSTOM
Details
to give a total 5 ml of water
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an amber oil, 50.75 g
ADDITION
Type
ADDITION
Details
added until cloudy
CUSTOM
Type
CUSTOM
Details
to afford a crystalline product
FILTRATION
Type
FILTRATION
Details
This crystalline was collected by filtration
WASH
Type
WASH
Details
washed once with 1/1 of ether/hexane
CUSTOM
Type
CUSTOM
Details
to give 44.55 g (85.75%) of crystalline, mp 47°-50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(=CC(=O)OC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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